molecular formula C13H13N5O4 B3726123 N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide

N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide

Cat. No. B3726123
M. Wt: 303.27 g/mol
InChI Key: WPTAFBCNGKISEY-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide, commonly known as ABT-737, is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins. It is a potential anti-cancer drug that has shown promising results in preclinical studies.

Mechanism of Action

ABT-737 selectively binds to the BH3-binding groove of N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide family proteins, such as N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide, Bcl-xL, and Bcl-w. This binding prevents the anti-apoptotic function of these proteins, leading to the activation of the intrinsic apoptotic pathway. This results in the release of cytochrome c from the mitochondria, which activates caspases and ultimately leads to cell death.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin. However, ABT-737 has also been shown to have off-target effects, such as inhibition of platelet activation and aggregation.

Advantages and Limitations for Lab Experiments

ABT-737 has several advantages for use in lab experiments. It is a potent inhibitor of N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide family proteins and has shown promising results in preclinical studies. However, ABT-737 has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the development and use of ABT-737. One potential direction is the development of more potent and selective inhibitors of N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide family proteins. Another direction is the use of ABT-737 in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, the use of ABT-737 in combination with immunotherapy may also be explored. Finally, the use of ABT-737 in clinical trials for the treatment of various types of cancer is an important future direction.

Scientific Research Applications

ABT-737 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide family proteins. ABT-737 has been tested in various cancer models, including leukemia, lymphoma, and solid tumors, and has shown promising results.

properties

IUPAC Name

[(E)-[(2Z)-2-acetyloxyimino-2-amino-1-(1H-benzimidazol-2-yl)ethylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4/c1-7(19)21-17-11(12(14)18-22-8(2)20)13-15-9-5-3-4-6-10(9)16-13/h3-6H,1-2H3,(H2,14,18)(H,15,16)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTAFBCNGKISEY-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C(C1=NC2=CC=CC=C2N1)C(=NOC(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C(\C1=NC2=CC=CC=C2N1)/C(=N/OC(=O)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide
Reactant of Route 2
Reactant of Route 2
N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide
Reactant of Route 3
Reactant of Route 3
N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide
Reactant of Route 4
Reactant of Route 4
N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide
Reactant of Route 5
Reactant of Route 5
N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide
Reactant of Route 6
Reactant of Route 6
N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.